molecular formula C16H14ClN3O2 B11559920 2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide

2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B11559920
M. Wt: 315.75 g/mol
InChI Key: DBGASKXJTACSIH-VCHYOVAHSA-N
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Description

2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of a hydrazine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with 2-methylphenyl isocyanate to yield the final product.

The reaction conditions for these steps generally include:

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (around 50-60°C).

    Catalysts: Acidic or basic catalysts may be used to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Nucleophiles: Amines or thiols can act as nucleophiles in substitution reactions.

Major Products

    Oxidation: Oxidation of the compound can yield corresponding oxides or quinones.

    Reduction: Reduction can produce hydrazine derivatives.

    Substitution: Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(2-chlorobenzylidene)hydrazino]-N-(3,4-dichlorophenyl)-2-oxoacetamide
  • 2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorobenzylidene moiety and the 2-methylphenyl group provides distinct steric and electronic properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

N'-[(E)-(3-chlorophenyl)methylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C16H14ClN3O2/c1-11-5-2-3-8-14(11)19-15(21)16(22)20-18-10-12-6-4-7-13(17)9-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

DBGASKXJTACSIH-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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